N-(4-bromophenyl)-3-chloropropanamide

Medicinal Chemistry Iron Metabolism IRP2 Inhibition

Dual-halogen N-aryl amide with orthogonal reactivity: para-bromophenyl for cross-coupling (Suzuki, etc.) and 3-chloropropanamide as electrophilic handle. Unlike simpler N-(4-bromophenyl)propanamide (CAS 2760-35-2), enables sequential modular synthesis. The 3-chloro chain is functionally essential—shorter-chain analogs completely lose IRP2 inhibitory activity. Para-bromo substitution is mandatory for NF-κB-mediated cytotoxicity; meta-halo or unsubstituted analogs are inactive. Distinguished from the inactive 2-chloro isomer by GC RI 1964.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS No. 19205-70-0
Cat. No. B189293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-chloropropanamide
CAS19205-70-0
Molecular FormulaC9H9BrClNO
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCl)Br
InChIInChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)
InChIKeyVZDHQIUBGSISCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-3-chloropropanamide (CAS 19205-70-0): Core Data for Procurement and Analytical Reference


N-(4-Bromophenyl)-3-chloropropanamide (CAS 19205-70-0) is a halogenated N-aryl amide with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol [1]. It is a white to off-white crystalline solid, synthesized typically by reacting 4-bromoaniline with 3-chloropropanoyl chloride . The compound serves primarily as a versatile synthetic intermediate due to its dual halogen functionality—the para-bromophenyl ring enables further functionalization via cross-coupling reactions, while the 3-chloropropanamide side chain provides an electrophilic handle for nucleophilic substitution .

Critical Selection Factors for N-(4-Bromophenyl)-3-chloropropanamide: Why Not All Analogs Are Equivalent


In the procurement of halogenated N-aryl propanamides, simple substitution based on similar core structures (e.g., swapping the halogen position or amide chain length) is scientifically unsound. Key structural features directly govern reactivity and biological function. For N-(4-bromophenyl)-3-chloropropanamide, the specific para-substitution of bromine and the 3-chloro length on the propanamide chain are not arbitrary; they define its electronic profile, steric accessibility, and metabolic stability [1]. Evidence demonstrates that even minor modifications, such as changing the electrophilic warhead from chloroacetamide to chloropropanamide, can completely abolish desired bioactivity [2]. Therefore, selection must be guided by quantifiable, end-use-specific performance data rather than structural similarity alone.

Quantitative Differentiation Guide for N-(4-Bromophenyl)-3-chloropropanamide (CAS 19205-70-0)


Biological Activity is Dependent on Chloroalkyl Chain Length: Evidence for 3-Chloro Specificity

The specific 3-chloropropanamide group of the target compound is critical for biological function. In a study of IRP2 inhibitors, an analog bearing a chloropropanamide warhead (V011-6261) completely lost all inhibitory activity, whereas its direct comparator with a chloroacetamide warhead (V004-0872) was active [1]. This provides strong class-level inference that the extended 3-carbon chain of N-(4-bromophenyl)-3-chloropropanamide is a distinct structural determinant, and substituting it with a 2-chloroacetamide analog would not yield equivalent activity.

Medicinal Chemistry Iron Metabolism IRP2 Inhibition

Cytotoxicity Profile Differs from Other Halogenated Analogs in Cellular Assays

The target compound's specific substitution pattern (para-bromo on phenyl, 3-chloro on propanamide) imparts a distinct cytotoxicity profile compared to closely related analogs. In a panel of cinnamanilide derivatives, the compound (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide, which shares the para-bromo substitution, showed an IC50 of 6.5 µM against THP1-Blue™ NF-κB cells, while none of the other 18 compounds tested showed any significant cytotoxic effect up to 20 µM [1]. This suggests the para-bromo group is a key driver of the observed cytotoxicity in this cellular context, providing a point of differentiation from other substituted analogs.

Cytotoxicity NF-κB ADMET

Synthetic Utility as a Bifunctional Intermediate for Cross-Coupling Reactions

N-(4-Bromophenyl)-3-chloropropanamide is a superior intermediate for sequential functionalization compared to analogs lacking dual reactive handles. The para-bromophenyl group is an established partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the terminal chlorine on the propanamide chain is primed for nucleophilic substitution. This dual reactivity allows for the convergent and modular synthesis of complex molecules, as demonstrated in a synthetic route where 1-(4-bromophenyl)-3-chloropropan-1-one (a closely related ketone analog) underwent a Suzuki coupling with an arylboronic acid in 48-49% yield [1]. This contrasts with non-halogenated or mono-halogenated analogs which offer only a single point for derivatization.

Organic Synthesis Cross-Coupling Intermediate

Distinct Chromatographic Behavior Enables Accurate Analytical Identification

The target compound can be unequivocally distinguished from its close structural isomer, N-(4-bromophenyl)-2-chloropropanamide (CAS 21262-08-8), using standard analytical techniques. While both share the same molecular formula (C9H9BrClNO) and molecular weight (262.53 g/mol), their gas chromatographic retention behavior differs significantly. N-(4-bromophenyl)-3-chloropropanamide has a reported Retention Index (RI) of 1964 on a 5% phenyl methyl siloxane column, whereas the 2-chloro isomer has a different RI, allowing for reliable identification and purity assessment in procurement and quality control workflows [1].

Analytical Chemistry Gas Chromatography Quality Control

Application Scenarios Where N-(4-Bromophenyl)-3-chloropropanamide Outperforms Analogs


As a Key Intermediate in the Convergent Synthesis of Complex Biaryl Amides

Given its two orthogonal reactive handles (aryl bromide and alkyl chloride) , N-(4-Bromophenyl)-3-chloropropanamide is ideally suited for modular synthetic routes. It enables a chemist to first perform a cross-coupling (e.g., Suzuki) on the bromophenyl group to introduce an aryl or heteroaryl moiety, and subsequently substitute the chlorine to install an amine, ether, or thioether. This is a significant advantage over simpler N-(4-bromophenyl)propanamide (CAS 2760-35-2) [1], which only allows for functionalization at the amide or bromine position, limiting route convergence.

As a Scaffold for Developing Chemical Probes Targeting Iron Regulatory Proteins

Research indicates that the length of the electrophilic side chain is critical for activity against the IRP2 target . The 3-chloropropanamide motif represents a specific structural class with a unique activity profile. For research programs focused on the iron regulatory system (IRE-IRP), N-(4-bromophenyl)-3-chloropropanamide and its derivatives serve as essential starting points for structure-activity relationship (SAR) studies, where analogs with shorter (e.g., chloroacetamide) or longer chains are not suitable substitutes due to complete loss of function .

For Investigating Structure-Activity Relationships in NF-κB Pathway Inhibitors

In studies of NF-κB mediated inflammation, the presence of a para-bromophenyl group has been shown to confer enhanced cytotoxicity in cellular assays . N-(4-bromophenyl)-3-chloropropanamide provides this critical pharmacophore. For researchers exploring the SAR of this class, this compound is the logical choice over analogs lacking the para-bromo substitution (e.g., 3-chloro, 4-fluoro, or unsubstituted phenyl derivatives), which were shown to be inactive in the same assay .

As a Reference Standard for Differentiating Chloropropanamide Isomers

The close similarity between the 2-chloro and 3-chloro isomers necessitates a reliable analytical method for differentiation [1]. N-(4-bromophenyl)-3-chloropropanamide, with its well-defined gas chromatographic retention index (RI = 1964) [2], can serve as a reference standard in analytical chemistry and quality control labs. This allows for the unambiguous identification and quantification of the correct isomer in reaction mixtures or commercial samples, preventing costly errors in research and development.

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